molecular formula C7H15ClN2O2 B2721060 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride CAS No. 2387567-26-0

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride

Cat. No.: B2721060
CAS No.: 2387567-26-0
M. Wt: 194.66
InChI Key: XIBOEKJXHFTBQY-RGMNGODLSA-N
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Description

2-[(2S)-2-Methylpiperazin-1-yl]acetic acid hydrochloride (CAS: 499770-91-1) is a chiral piperazine derivative featuring a methyl group in the (S)-configuration at the second carbon of the piperazine ring and an acetic acid moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. It is primarily utilized as an intermediate in active pharmaceutical ingredients (APIs), pesticides, and food additives .

Key structural features:

  • Piperazine backbone: A six-membered ring with two nitrogen atoms, conferring basicity.
  • (S)-Methyl group: Stereochemical specificity at C2, influencing receptor interactions.
  • Acetic acid moiety: Provides acidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-6-4-8-2-3-9(6)5-7(10)11;/h6,8H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBOEKJXHFTBQY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride typically involves the reaction of 2-methylpiperazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then acidified to precipitate the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride is utilized in the synthesis of new drugs, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing treatments for conditions such as anxiety and depression.

Case Study : Research has shown that derivatives of this compound can act as histamine H3 receptor antagonists, which may provide therapeutic benefits in treating central nervous system disorders .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It helps ensure accuracy and reliability in testing methods for similar compounds. Its stability and known properties make it an ideal candidate for calibration in various analytical techniques.

Biochemical Studies

The compound plays a significant role in studying enzyme interactions and metabolic pathways. It aids researchers in understanding biological processes, which can lead to the discovery of new therapeutic targets.

Case Study : Investigations into the compound's effects on specific enzymes have revealed its potential to modulate biological pathways, providing insights into its mechanism of action .

Formulation Science

In formulation science, this compound is used to enhance the solubility and bioavailability of pharmaceutical products. This property is crucial for developing effective medications that can be easily absorbed by the body.

Preparation Methods

The synthesis of this compound typically involves:

  • Reaction of 2-Methylpiperazine with Chloroacetic Acid : Conducted under controlled conditions in an aqueous medium.
  • Addition of Base : Sodium hydroxide is often used to facilitate product formation.
  • Acidification : The reaction mixture is acidified to precipitate the hydrochloride salt.

Summary Table of Applications

Application AreaDescriptionExample Case Studies
Pharmaceutical DevelopmentSynthesis of drugs targeting neurological disordersHistamine H3 receptor antagonism studies
Analytical ChemistryStandard reference material for accuracy in testing methodsCalibration studies using this compound
Biochemical StudiesInvestigation of enzyme interactions and metabolic pathwaysStudies revealing modulation of biological pathways
Formulation ScienceEnhancing solubility and bioavailability in pharmaceutical productsDevelopment of formulations with improved absorption

Mechanism of Action

The mechanism of action of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related piperazine/piperidine derivatives with acetic acid or analogous functionalities (Table 1).

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Key Substituents Pharmacological Use
2-[(2S)-2-Methylpiperazin-1-yl]acetic acid HCl C₇H₁₄ClN₂O₂ (S)-Methyl, acetic acid API intermediate
3-Chlorocetirizine Dihydrochloride C₂₁H₂₅Cl₃N₂O₃ (3-Chlorophenyl)phenylmethyl, ethoxy Antihistamine
Ritalinic Acid Hydrochloride C₁₄H₂₀ClNO₂ Phenyl, piperidine Stimulant metabolite
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl C₁₃H₁₇ClNO₃ Hydroxypiperidinyl, phenyl CNS applications (inferred)
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid HCl C₇H₁₂ClNO₄ Cyclopropane, methoxycarbonyl Antibiotic intermediate
Prolylglycine Hydrochloride C₇H₁₃ClN₂O₃ Pyrrolidine, formamido Biochemical research

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves water solubility, a trait shared with 3-Chlorocetirizine dihydrochloride and Ritalinic Acid hydrochloride .
  • Basicity : Piperazine derivatives (e.g., target compound, 3-Chlorocetirizine) have two basic nitrogen atoms (pKa ~9–10), whereas piperidine derivatives (e.g., Ritalinic Acid) have one (pKa ~10–11), affecting protonation and bioavailability.
  • Stereochemistry : The (S)-methyl group in the target compound may enhance enantioselective binding compared to racemic analogs like Ritalinic Acid .

Key Differentiators

  • Ring Structure : Piperazine (two N atoms) vs. piperidine (one N atom) or pyrrolidine (five-membered ring) alters hydrogen bonding and solubility .
  • Substituent Effects : Bulky groups (e.g., diphenylmethyl in cetirizine) increase receptor affinity but reduce solubility compared to the target compound’s compact methyl group .
  • Salt Forms: Dihydrochloride salts (e.g., 3-Chlorocetirizine) may offer higher solubility than monohydrochloride derivatives .

Biological Activity

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride, also known as (S)-2-(2-methylpiperazin-1-yl)acetic acid hydrochloride, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, pharmacological effects, and structure-activity relationships (SAR).

  • IUPAC Name : (S)-2-(2-methylpiperazin-1-yl)acetic acid hydrochloride
  • Molecular Formula : C7H14N2O2·HCl
  • Molecular Weight : 194.66 g/mol
  • Physical Form : White solid
  • Purity : 97% .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. A study reported that it demonstrated increased efficiency against Gram-negative bacteria compared to Gram-positive strains . The diameters of inhibition zones varied significantly, indicating a promising antimicrobial profile:

Bacterial StrainInhibition Zone Diameter (mm)
E. coli14 - 32
S. aureus8 - 23
P. aeruginosaHigh MIC values
S. enteritidisComparable to norfloxacin

The minimum inhibitory concentration (MIC) values suggested that compounds derived from this structure could be further optimized for enhanced efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Research into the SAR of related piperazine derivatives revealed that modifications to the piperazine ring and the introduction of additional functional groups can significantly impact biological activity. For instance, the presence of an extra phenyl ring was found to enhance antibacterial activity, while certain substitutions led to decreased effectiveness .

Study on Antimicrobial Activity

In a qualitative screening study, several derivatives of piperazine were synthesized and tested. Among these, compounds with structural modifications showed varied degrees of antibacterial activity. Notably, compound 7a exhibited superior activity against both Gram-negative and Gram-positive bacteria, suggesting that specific structural features are critical for enhanced antimicrobial effects .

In Vitro Quantitative Assays

Quantitative assays confirmed that compounds such as 7a and 7b had MIC values comparable to established antibiotics like norfloxacin against several strains, including Salmonella enteritidis and Pseudomonas aeruginosa. The results indicated that these compounds could serve as potential leads in antibiotic development .

Pharmacological Implications

The pharmacological implications of this compound extend beyond antimicrobial activity. Its structure suggests potential applications in treating neuropsychiatric disorders due to its ability to interact with neurotransmitter systems. The incorporation of pharmacogenomic strategies may optimize its therapeutic use in personalized medicine approaches .

Q & A

Q. Q1. What are the key synthetic routes for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, and how do reaction conditions influence yield?

A1. The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via reactions between chloronitrobenzene and methylpiperazine in solvents like DMF, followed by reduction and HCl salt formation . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst/base : Potassium carbonate improves reaction efficiency .
  • Temperature : Controlled heating (~80–100°C) minimizes side reactions.
    Yield optimization requires iterative adjustments to these parameters.

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

A2.

  • NMR Spectroscopy : 1H^1 \text{H}-NMR in D2_2O resolves piperazine ring protons and methyl/acetic acid groups (e.g., δ 3.2–3.8 ppm for piperazine CH2_2) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, validating stereochemistry and salt formation .
  • HPLC : Purity ≥95% is standard for research-grade material .

Advanced Methodological Challenges

Q. Q3. How can researchers resolve contradictions in crystallographic data during structure validation?

A3. Discrepancies in anisotropic displacement parameters or bond lengths may arise. Use software suites like WinGX to cross-validate refinement results:

  • Compare multiple refinement cycles in SHELXL .
  • Validate hydrogen bonding networks using ORTEP for Windows .
  • Cross-check with computational models (e.g., DFT) to resolve ambiguous electron density .

Q. Q4. What strategies mitigate by-product formation during synthesis of piperazine-acetic acid derivatives?

A4. Common by-products (e.g., unreacted intermediates or over-alkylated species) are minimized by:

  • Stoichiometric control : Excess methylpiperazine reduces incomplete substitution .
  • Purification : Column chromatography (silica gel, methanol/chloroform eluent) isolates the target compound .
  • In situ monitoring : TLC or inline IR spectroscopy tracks reaction progress .

Research Applications and Mechanistic Insights

Q. Q5. How does the stereochemistry of the 2-methylpiperazine group influence biological activity?

A5. The (2S) configuration affects molecular docking in enzyme-binding pockets. For example:

  • Chiral selectivity : The S-enantiomer may exhibit higher affinity for amine receptors due to spatial alignment with hydrophobic pockets .
  • Solubility : HCl salt formation enhances aqueous solubility, critical for in vitro assays .

Q. Q6. Can this compound serve as a linker in PROTACs for targeted protein degradation?

A6. Yes. Its acetic acid moiety allows conjugation to E3 ligase ligands (e.g., thalidomide), while the piperazine group provides rigidity-flexibility balance:

  • Semi-flexible design : Enhances ternary complex formation (target-PROTAC-E3 ligase) .
  • Structure-activity relationship (SAR) : Modifying the methyl group’s position (2S vs. 2R) alters degradation efficiency .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in NMR spectra?

A7. Variability in peak splitting (e.g., piperazine protons) may stem from:

  • Deuterated solvent effects : D2_2O vs. CDCl3_3 alters proton exchange rates .
  • pH-dependent tautomerism : Adjust buffer conditions (pH 4–6) to stabilize the hydrochloride form .
    Standardize sample preparation protocols to ensure reproducibility.

Q. Q8. What computational tools predict the pharmacokinetic properties of this compound?

A8. Use in silico platforms like:

  • SwissADME : Estimates logP (≈1.2), suggesting moderate membrane permeability .
  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration, relevant for CNS-targeted drugs .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight194.67 g/mol
Solubility (H2_2O)>50 mg/mL (HCl salt)
logP (Predicted)1.2 (SwissADME)
pKa (Acetic Acid moiety)~2.5 (calculated)

Safety and Handling in Research Settings

Q. Q9. What safety protocols are essential for handling this hydrochloride salt?

A9.

  • PPE : Gloves, goggles, and lab coats to prevent eye/skin irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : 2–8°C in airtight, moisture-resistant containers .

Q. Q10. How should researchers manage discrepancies in hazard classification across SDS documents?

A10. Cross-reference SDS from reputable suppliers (e.g., Sigma-Aldrich ) and prioritize data aligned with GHS standards. For example:

  • Eye irritation : Classified as Category 2 (H319) in TCI Europe’s SDS .
  • Respiratory risk : Use NIOSH-approved respirators if airborne particles are detected .

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